2-ヨード-4-フルオロ安息香酸メチル

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

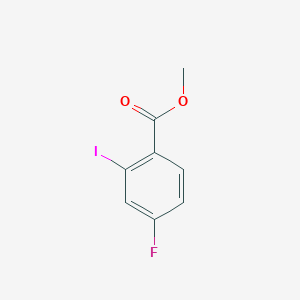

Methyl 2-iodo-4-fluorobenzoate is an organic compound with the molecular formula C8H6FIO2 It is a derivative of benzoic acid, where the hydrogen atoms at the second and fourth positions on the benzene ring are substituted by iodine and fluorine atoms, respectively

科学的研究の応用

Methyl 2-iodo-4-fluorobenzoate has several applications in scientific research:

Organic Synthesis: It serves as a versatile intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Medicinal Chemistry: The compound is used in the development of novel drugs, particularly those targeting specific enzymes or receptors.

Material Science: It is employed in the synthesis of functional materials, such as liquid crystals and polymers, due to its unique electronic properties.

Biological Studies: The compound is used as a probe in biochemical assays to study enzyme activity and protein-ligand interactions.

準備方法

Synthetic Routes and Reaction Conditions: Methyl 2-iodo-4-fluorobenzoate can be synthesized through various methods. One common approach involves the iodination of methyl 4-fluorobenzoate. The reaction typically employs iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, in the presence of a catalyst like acetic acid. The reaction is carried out under controlled conditions to ensure selective iodination at the desired position.

Industrial Production Methods: In an industrial setting, the synthesis of methyl 2-iodo-4-fluorobenzoate may involve large-scale iodination processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.

化学反応の分析

Types of Reactions: Methyl 2-iodo-4-fluorobenzoate undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution reactions. Common reagents include sodium azide, potassium cyanide, and organometallic reagents.

Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, where the iodine atom is replaced by a boronic acid derivative in the presence of a palladium catalyst.

Reduction Reactions: The iodine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium azide, potassium cyanide, organometallic reagents; typically carried out in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.

Suzuki-Miyaura Coupling: Boronic acid derivatives, palladium catalysts; typically carried out in the presence of a base like potassium carbonate in an organic solvent such as tetrahydrofuran.

Reduction: Lithium aluminum hydride, sodium borohydride; typically carried out in anhydrous ether or tetrahydrofuran.

Major Products Formed:

Substitution Reactions: Formation of azides, nitriles, and other substituted benzoates.

Coupling Reactions: Formation of biaryl compounds.

Reduction Reactions: Formation of methyl 4-fluorobenzoate.

作用機序

The mechanism of action of methyl 2-iodo-4-fluorobenzoate depends on the specific application. In organic synthesis, its reactivity is primarily governed by the presence of the iodine and fluorine substituents, which influence the electron density and steric properties of the benzene ring. In medicinal chemistry, the compound may interact with specific molecular targets, such as enzymes or receptors, through non-covalent interactions like hydrogen bonding, van der Waals forces, and hydrophobic interactions.

類似化合物との比較

Methyl 2-fluorobenzoate: Lacks the iodine substituent, resulting in different reactivity and applications.

Methyl 4-iodobenzoate: Lacks the fluorine substituent, leading to variations in electronic properties and reactivity.

Methyl 2-iodobenzoate:

Uniqueness: Methyl 2-iodo-4-fluorobenzoate is unique due to the presence of both iodine and fluorine substituents on the benzene ring. This combination imparts distinct electronic and steric properties, making it a valuable intermediate in organic synthesis and a potential candidate for drug development.

生物活性

Methyl 2-iodo-4-fluorobenzoate (CAS No. 204257-72-7) is a chemical compound that has garnered interest in biological research due to its potential pharmacological properties. This article explores its biological activity, including its mechanism of action, pharmacokinetics, and relevant case studies.

- Molecular Formula : C₈H₆FIO₂

- Molecular Weight : 280.04 g/mol

- Boiling Point : Not available

- Log P (octanol-water partition coefficient) : 2.34 to 3.24, indicating moderate lipophilicity, which is crucial for membrane permeability .

Methyl 2-iodo-4-fluorobenzoate is noted for its ability to interact with biological targets, primarily through inhibition of cytochrome P450 enzymes, particularly CYP1A2. This inhibition can affect drug metabolism and pharmacokinetics, making it a compound of interest in drug development and toxicology studies .

In Vitro Studies

Research indicates that methyl 2-iodo-4-fluorobenzoate exhibits significant biological activity in various cellular models:

- Anticancer Activity : Preliminary studies suggest that this compound may have anticancer properties by inducing apoptosis in cancer cell lines. For instance, it has been shown to inhibit the proliferation of melanoma cells, potentially through the modulation of signaling pathways involved in cell survival and death .

- Binding Affinity : The compound demonstrates a strong binding affinity to serum albumin (BSA) and DNA, which may influence its distribution and bioavailability in biological systems. This binding can alter the pharmacokinetics of co-administered drugs .

In Vivo Studies

In vivo studies have highlighted the biodistribution patterns of methyl 2-iodo-4-fluorobenzoate:

- Biodistribution : Following administration in animal models, the compound showed preferential accumulation in tumor tissues compared to normal tissues, indicating its potential utility as a targeted therapeutic agent or imaging probe .

- Pharmacokinetics : Data suggests that methyl 2-iodo-4-fluorobenzoate has a high gastrointestinal absorption rate and can cross the blood-brain barrier (BBB), which is critical for central nervous system (CNS) applications .

Case Study 1: Melanoma Imaging

A study involving the use of methyl 2-iodo-4-fluorobenzoate as a PET imaging agent showed promising results. The compound was administered to mice with melanoma tumors, resulting in a significant uptake in tumor tissue compared to surrounding normal tissues. The tumor-to-normal tissue ratios improved over time, suggesting its potential as a diagnostic tool for early detection of melanoma .

Case Study 2: Drug Metabolism Interaction

Another investigation focused on the interaction of methyl 2-iodo-4-fluorobenzoate with other pharmacological agents. The findings indicated that co-administration with CYP1A2 substrates led to altered metabolism rates, emphasizing the need for careful consideration when used alongside other medications that rely on this metabolic pathway .

Summary Table of Biological Activities

| Activity Type | Findings |

|---|---|

| Anticancer | Induces apoptosis in melanoma cells; inhibits cell proliferation |

| Binding Affinity | Strong interaction with BSA and DNA; affects drug distribution |

| Biodistribution | High uptake in tumor tissues; low uptake in normal tissues |

| Pharmacokinetics | High gastrointestinal absorption; crosses BBB |

特性

IUPAC Name |

methyl 4-fluoro-2-iodobenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FIO2/c1-12-8(11)6-3-2-5(9)4-7(6)10/h2-4H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSYLVDGUKVPZGH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1)F)I |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FIO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.03 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。